1,3-Dihydro-N,N-dimethyl-1-phenylbenzo(c)thiophene-1-propylamine hydrochloride
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Overview
Description
1,3-Dihydro-N,N-dimethyl-1-phenylbenzo©thiophene-1-propylamine hydrochloride is a synthetic compound belonging to the class of heterocyclic compounds It features a thiophene ring, which is a five-membered ring containing a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydro-N,N-dimethyl-1-phenylbenzo©thiophene-1-propylamine hydrochloride typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions. One common method includes the treatment of different amines with methyl cyanoacetate without solvent at room temperature, or stirring without solvent at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve solvent-free reactions or the use of specific catalysts to enhance yield and selectivity. The exact industrial methods can vary depending on the desired scale and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Dihydro-N,N-dimethyl-1-phenylbenzo©thiophene-1-propylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions can vary from room temperature to elevated temperatures, depending on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides.
Scientific Research Applications
1,3-Dihydro-N,N-dimethyl-1-phenylbenzo©thiophene-1-propylamine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory or antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Dihydro-N,N-dimethyl-1-phenylbenzo©thiophene-1-propylamine hydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it often involves binding to receptors or enzymes, leading to a biological response. The pathways involved may include signal transduction pathways or metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrobenzo[b]thiophene 1,1-dioxides: These compounds share a similar thiophene ring structure and have applications in medicinal chemistry and material science.
1,3-Dihydro-N,N-diethyl-3,3-dimethyl-1-phenylbenzo©thiophene-1-propylamine hydrochloride: This compound is structurally similar but features different substituents, leading to variations in its chemical and biological properties.
Uniqueness
1,3-Dihydro-N,N-dimethyl-1-phenylbenzo©thiophene-1-propylamine hydrochloride is unique due to its specific substituents, which can influence its reactivity, biological activity, and potential applications. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Properties
CAS No. |
26106-00-3 |
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Molecular Formula |
C19H24ClNS |
Molecular Weight |
333.9 g/mol |
IUPAC Name |
dimethyl-[3-(1-phenyl-3H-2-benzothiophen-1-yl)propyl]azanium;chloride |
InChI |
InChI=1S/C19H23NS.ClH/c1-20(2)14-8-13-19(17-10-4-3-5-11-17)18-12-7-6-9-16(18)15-21-19;/h3-7,9-12H,8,13-15H2,1-2H3;1H |
InChI Key |
VSWNHWPQNUCKEF-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)CCCC1(C2=CC=CC=C2CS1)C3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
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